![molecular formula C23H23F3N2O B2649686 2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline CAS No. 921579-08-0](/img/structure/B2649686.png)
2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used in the synthesis of these compounds . This process involves the removal of the boron moiety at the end of a sequence .Molecular Structure Analysis
The molecular weight of “2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline” is 400.445.Chemical Reactions Analysis
Organoboron compounds, like the ones used in the synthesis of “2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Quinoline Derivatives as Anticancer Agents
Quinoline, a heterocyclic aromatic nitrogen compound, and its derivatives have been explored for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities, partly due to the synthetic versatility of quinoline, which allows the generation of structurally diverse derivatives. Quinoline-based compounds have shown effective anticancer activity, investigated for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. Their anticancer properties, mechanisms of action, and selective activity against various cancer drug targets have been a subject of significant research interest (Solomon & Lee, 2011).
Quinoline as a Scaffold for Drug Discovery
The quinoline scaffold is a fundamental structure for synthesizing molecules with medicinal benefits, particularly in anti-malarial and anti-microbial areas. The structural diversity of quinoline derivatives contributes to their broad spectrum of biological activities. This includes analogs derived from the substitution of the quinoline ring system and derivatization, providing insights into the structure-activity relationships (SAR) of these compounds (Vieira et al., 2014).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials. These compounds exhibit good efficiency against metallic corrosion due to their high electron density, which enables them to adsorb on metallic surfaces and form stable chelating complexes. The presence of polar substituents enhances their adsorption capabilities, further highlighting the potential of quinoline derivatives in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Applications in Liquid Crystal Displays
Quinoline derivatives have also been synthesized for potential applications in liquid crystal displays (LCDs). New fluorescent quinoline derivatives were developed, showing a very good orientation parameter in nematic liquid crystal, indicating their high potential for application in LCD technology (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O/c1-16-4-3-13-28(14-16)21-12-9-18-5-2-6-20(22(18)27-21)29-15-17-7-10-19(11-8-17)23(24,25)26/h2,5-12,16H,3-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARANBCPGXAPBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline |
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